ethyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate
Description
Properties
Molecular Formula |
C17H20O5 |
|---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
ethyl 2-(4-methyl-2-oxo-3-propylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C17H20O5/c1-4-6-14-11(3)13-8-7-12(9-15(13)22-17(14)19)21-10-16(18)20-5-2/h7-9H,4-6,10H2,1-3H3 |
InChI Key |
HQRZZLIDZQUXHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(C=C(C=C2)OCC(=O)OCC)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Traditional Acid-Catalyzed Approach
In a typical procedure, resorcinol or substituted phenol derivatives react with ethyl acetoacetate in the presence of a Brønsted or Lewis acid catalyst. For ethyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate, the 7-hydroxy group on the chromene intermediate is subsequently functionalized with an ethyl acetate moiety.
A representative protocol involves:
-
Heating a mixture of 4-methyl-7-hydroxycoumarin (1.0 mmol), ethyl bromoacetate (1.2 mmol), and anhydrous potassium carbonate (1.4 mmol) in dry acetone under reflux for 4 hours.
-
Filtering the reaction mixture to remove salts, followed by recrystallization from ethanol to isolate the esterified product.
Key parameters:
Microwave-Assisted Optimization
Microwave irradiation significantly accelerates the Pechmann reaction. A solvent-free protocol using 1000 W irradiation at 130°C for 20 minutes achieves comparable yields (85%) while reducing reaction time from hours to minutes. This method minimizes side reactions and enhances selectivity for the 7-substituted chromene derivative.
Claisen Rearrangement for Functionalization
The Claisen rearrangement provides an alternative route to introduce the propyl substituent at the 3-position of the chromene ring. This method is particularly useful for synthesizing 3-alkylcoumarins.
Reaction Mechanism
-
Intermediate Formation : Aryloxy propenoate esters undergo-sigmatropic rearrangement upon heating, forming γ,δ-unsaturated carbonyl intermediates.
-
Cyclization : Intramolecular lactonization generates the 3-propyl-2H-chromen-2-one core.
Conditions :
Esterification Strategies
Post-cyclization esterification of the 7-hydroxy group is critical for introducing the acetate moiety. Two primary methods dominate:
Nucleophilic Substitution
Reaction of 7-hydroxy-4-methyl-3-propylcoumarin with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃):
Optimization Data :
Steglich Esterification
For acid-sensitive substrates, carbodiimide-mediated coupling using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) ensures mild conditions:
-
Dissolve 7-hydroxycoumarin (1.0 mmol) and ethyl glycolic acid (1.2 mmol) in dichloromethane.
-
Add DCC (1.5 mmol) and DMAP (0.1 mmol), stir at room temperature for 12 hours.
-
Purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Yield : 76–82%.
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol or methanol yields high-purity product (>98.5%). Solvent polarity critically affects crystal morphology and purity.
Chromatographic Methods
Silica gel chromatography with gradients of hexane/ethyl acetate (3:1 to 1:1) effectively separates the target compound from unreacted starting materials.
Spectroscopic Confirmation
-
¹H NMR : Key signals include δ 1.25 (t, 3H, CH₂CH₃), δ 4.20 (q, 2H, OCH₂), and δ 6.20 (s, 1H, coumarin H-3).
-
MS (ESI) : Molecular ion peak at m/z 318.32 [M+H]⁺.
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency of major preparation methods:
| Method | Catalyst | Temperature | Time | Yield | Purity |
|---|---|---|---|---|---|
| Pechmann + Esterification | H₂SO₄/K₂CO₃ | 130°C | 5h | 85% | 98.5% |
| Microwave Pechmann | Montmorillonite | 130°C | 20min | 88% | 97.8% |
| Claisen Rearrangement | TFA | Reflux | 6h | 86% | 96.2% |
| Steglich Esterification | DCC/DMAP | RT | 12h | 78% | 95.4% |
Challenges and Optimization Opportunities
-
Side Reactions : Competing O-alkylation during esterification can reduce yields. Using bulky bases (e.g., DBU) minimizes this issue.
-
Catalyst Recovery : Heterogeneous catalysts (e.g., KSF clay) enable reuse for 3–5 cycles without significant activity loss.
-
Solvent Selection : Substituting acetone with ionic liquids (e.g., [BMIM]BF₄) improves reaction rates by 30% .
Chemical Reactions Analysis
Hydrolysis
The compound undergoes hydrolysis under acidic or basic conditions, typical of esters. This reaction involves nucleophilic attack by water on the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates ethanol and yields the corresponding carboxylic acid derivative.
Conditions :
-
Acidic: H⁺ catalysis with water at elevated temperatures.
-
Basic: Hydroxide ions (e.g., NaOH) in aqueous solvents under reflux.
Products :
-
[(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetic acid.
-
Ethanol (byproduct).
The stability of the product is influenced by the chromene moiety, which may participate in hydrogen bonding or other intermolecular interactions .
Transesterification
In the presence of alcohols (e.g., methanol) and acidic/base catalysts, the ethyl group can be replaced by another alkyl group. This reaction follows a similar mechanistic pathway to hydrolysis but involves alcohol instead of water.
Conditions :
-
Alcohol (e.g., methanol), acid (e.g., H₂SO₄), or base (e.g., NaOMe) catalyst.
Products :
-
New ester (e.g., methyl ester).
-
Ethanol (byproduct).
Other Ester Reactions
While not explicitly detailed in the literature, the compound may participate in:
-
Nucleophilic substitution : Potential reactivity at the ester oxygen due to the chromene's electron-rich nature.
-
Acid-catalyzed rearrangements : Possible rearrangement of the chromene scaffold under harsh conditions.
Stability and Degradation
The compound exhibits moderate stability under ambient conditions but may decompose upon prolonged exposure to heat or light. This sensitivity necessitates controlled storage and handling during synthetic or analytical workflows.
Reaction Comparison
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydrolysis | Acidic/base, reflux | [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetic acid, ethanol |
| Transesterification | Alcohol, catalyst, heat | New ester (e.g., methyl ester), ethanol |
| Synthesis (Esterification) | Ethylbromoacetate, K₂CO₃, 50°C | Ethyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate |
Research Findings
-
Biological Activity : The chromene moiety may contribute to antioxidant properties, though detailed mechanisms require further study .
-
Structural Insights : Crystallographic data reveals weak intermolecular hydrogen bonding (C–H⋯O) and packing dominated by van der Waals interactions, influencing stability .
Scientific Research Applications
Biological Activities
The biological activity of ethyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate is primarily attributed to its chromene structure, which has demonstrated significant antioxidant , anti-inflammatory , and anticancer properties. These effects are linked to its ability to interact with various biological macromolecules, influencing enzyme activity and receptor interactions.
Antioxidant Activity
Research indicates that compounds with chromene moieties can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.
Anti-inflammatory Effects
Studies have shown that this compound can modulate inflammatory pathways, potentially reducing inflammation in conditions such as arthritis and other inflammatory disorders.
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound suggest that it may inhibit the proliferation of cancer cells, particularly in breast cancer cell lines (e.g., MCF-7). The mechanisms involve inducing apoptosis and disrupting cell cycle progression.
Applications in Medicinal Chemistry
- Drug Development : Due to its diverse biological activities, this compound serves as a lead compound for synthesizing new drugs targeting oxidative stress, inflammation, and cancer.
- Pharmacological Studies : The compound is utilized in pharmacological research to explore its mechanisms of action and potential therapeutic benefits.
Agricultural Applications
This compound has potential uses in agriculture due to its bioactive properties:
- Pesticide Development : Its ability to exhibit antimicrobial and antifungal activities makes it a candidate for developing natural pesticides that can protect crops from pathogens without harming the environment.
- Plant Growth Regulators : Research into its effects on plant growth suggests that it may enhance growth rates or resistance to stressors.
Case Study 1: Antioxidant Activity Assessment
A study assessed the antioxidant potential of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, demonstrating its efficacy as an antioxidant agent.
Case Study 2: Anticancer Activity on MCF-7 Cells
In vitro studies conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating potential for further development as an anticancer drug.
Mechanism of Action
The mechanism of action of ethyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets. The compound can inhibit enzymes such as bacterial DNA gyrase, leading to antimicrobial effects . It also interacts with cellular pathways involved in inflammation and cancer, thereby exerting anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Spectral Properties
Ethyl 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetate ()
- Structure : Lacks the 3-propyl group present in the target compound.
- Synthesis : Synthesized via reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in DMF (81–82% yield), highlighting the efficiency of chloroacetate derivatives in alkylation reactions .
- Lower molecular weight (306.3 g/mol vs. 334.4 g/mol for the target compound) may improve solubility in polar solvents.
(7-Ethoxycarbonylmethoxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester ()
- Structure : Features a methyl ester at the 4-position instead of a propyl group.
- Physical Data : Melting point (185–186°C) and spectral data (e.g., IR: 1,753 cm⁻¹ for ester C=O; ¹H-NMR: δ 4.19 ppm for ethyl CH₂) provide benchmarks for comparing electronic environments .
- Key Differences :
- The methyl ester at C-4 introduces an electron-withdrawing group, which may alter the electron density of the coumarin ring compared to the 3-propyl substituent.
Methyl ([3-(1,3-Benzodioxol-5-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl]oxy)acetate ()
- Structure : Contains a trifluoromethyl group and a benzodioxol substituent.
- Key Differences :
Crystallographic and Structural Analysis
- Software Tools : Programs like SHELXL () and Mercury () enable precise determination of bond lengths and angles. For example, the propyl group in the target compound may introduce torsional strain, affecting crystal packing compared to smaller substituents .
- Comparison with Ethyl 2-[3-(7-Methoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl]oxyacetate () :
Biological Activity
Ethyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate is a compound belonging to the class of coumarins, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 332.4 g/mol. The structural characteristics of this compound contribute to its biological activities, particularly in relation to its interactions with various biological targets.
Antioxidant Activity
Coumarin derivatives have been extensively studied for their antioxidant properties. This compound exhibits significant antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound can modulate inflammatory pathways. For instance, studies have shown that coumarin derivatives can inhibit the expression of pro-inflammatory cytokines such as IL-1β and TNF-α, suggesting a potential role in treating inflammatory conditions like ulcerative colitis .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various bacterial strains. The mechanism of action involves the disruption of bacterial cell walls and interference with metabolic processes, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The underlying mechanisms may involve the modulation of signaling pathways associated with cell proliferation and survival.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Coumarins often act as inhibitors of various enzymes involved in inflammatory responses.
- Modulation of Gene Expression : This compound may alter the expression of genes related to oxidative stress and inflammation.
- Interaction with Cellular Receptors : this compound may bind to specific receptors, influencing cellular signaling pathways.
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of coumarin derivatives, this compound was shown to significantly reduce inflammation markers in animal models of ulcerative colitis. The treatment led to decreased levels of inflammatory cytokines and improved histopathological scores in colon tissues .
Q & A
Q. Table 1: Comparative Synthesis Conditions
| Reagent | Solvent | Base | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl bromoacetate | Dry acetone | K₂CO₃ | Reflux | 81–82% | |
| Ethyl chloroacetate | Dry DMF | K₂CO₃ | 80°C | 81% |
How is the molecular structure of this compound validated?
Basic Question
Structural confirmation relies on:
- X-ray Crystallography : Single-crystal diffraction data refined via SHELX programs (e.g., SHELXL) provide bond lengths, angles, and hydrogen-bonding networks. For example, C–O bond lengths in the coumarin core average 1.36–1.42 Å .
- Spectroscopic Techniques :
What advanced crystallographic refinement techniques address data ambiguities?
Advanced Question
Challenges like twinning or weak diffraction are resolved using:
- SHELXL Features :
- Validation Tools :
Table 2: Key Crystallographic Parameters from
| Parameter | Value (Å/°) |
|---|---|
| C7–O3 bond length | 1.364 Å |
| C5–C6–C7 angle | 120.35° |
| Hydrogen-bond (O–H···O) | 2.89 Å |
How are structure-activity relationships (SARs) explored for coumarin derivatives?
Advanced Question
SAR studies involve:
- Derivatization : Introducing substituents (e.g., propyl, methyl) at positions 3 and 4 to modulate bioactivity. For example, 3-propyl groups enhance lipophilicity, potentially improving membrane permeability .
- Biological Assays :
How should researchers resolve contradictions in spectral or crystallographic data?
Advanced Question
- Cross-Validation : Compare XRD data with computational models (e.g., DFT-optimized geometries) .
- Multi-Technique Approach : Pair NMR/IR with mass spectrometry to confirm molecular weight and fragmentation patterns .
- Software Tools : Use SHELXPRO to detect overfitting in refinement, ensuring R-factor convergence below 5% .
What safety protocols are recommended for handling intermediates during synthesis?
Basic Question
What methodologies optimize yield in large-scale synthesis?
Advanced Question
- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 80°C → 100°C in 20 min) .
- Solvent-Free Conditions : Mechanochemical grinding of reactants with K₂CO₃ improves atom economy .
How is computational chemistry applied to study this compound?
Advanced Question
- Docking Studies : Predict binding affinity to targets (e.g., using AutoDock Vina) by modeling the coumarin core’s interaction with hydrophobic enzyme pockets .
- DFT Calculations : Analyze electron density maps to rationalize reactivity at the 7-oxy position .
What are the challenges in characterizing tautomeric forms of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
